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cyclopentyloxypyridine
CAS No.: 1250546-74-7
Cat. No.: B2826641

Get Quote

Introduction & Strategic Significance

In modern medicinal chemistry, the optimization of lead compounds often requires the
introduction of privileged scaffolds that balance potency with physicochemical properties (LogP,
solubility, metabolic stability).[1] 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-
74-7) is a specialized electrophilic building block designed for this purpose.[1]

Unlike simple alkyl halides, this reagent introduces a 2-cyclopentyloxypyridine motif.[1] This
moiety is structurally significant for two reasons:

o Bioisosterism: The 2-alkoxypyridine ring serves as a bioisostere for electron-rich aromatics
(e.g., 3-alkoxyphenyl) but with improved aqueous solubility due to the pyridine nitrogen.[1]

» Hydrophobic Targeting: The cyclopentyl ether group provides a specific bulky lipophilic
handle, a pharmacophore frequently validated in PDE4 inhibitors (e.g., Piclamilast analogs)
and COX-2 inhibitors, where it fills hydrophobic pockets in the target protein active site.[1]
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This guide details the protocols for utilizing this reagent to functionalize heterocyclic cores (N-
alkylation) and carbon nucleophiles (C-alkylation), providing a robust pathway to diversify drug
scaffolds.[1]

Reagent Profile & Handling

Property Specification

IUPAC Name 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine
CAS Number 1250546-74-7

Molecular Weight 211.69 g/mol

Viscous oil or low-melting solid (often supplied

Physical State
as HCl salt)

Electrophile (

Reactivity active); Sensitive to moisture (hydrolysis to
alcohol)
2-8°C, under inert atmosphere (

Storage

[Ar)

Safety Warning: As a benzylic-type chloride, this compound is a potential alkylating agent and
lachrymator.[1] All procedures must be performed in a fume hood. If using the free base,
prepare fresh or store frozen; the HCI salt is significantly more stable.[1]

Mechanistic Insight: Reactivity & Regioselectivity[1]
The reaction is driven by a nucleophilic substitution (
) at the exocyclic methylene carbon.[1]

» Electronic Effect: The 2-cyclopentyloxy group is an Electron Donating Group (EDG) via
resonance.[1] This increases the electron density of the pyridine ring compared to a 2-chloro
analog.
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o Consequence: The carbocation character at the benzylic position is stabilized, but the
primary mechanism remains

.[1] The increased basicity of the pyridine nitrogen (due to the EDG) means the reagent can
sequester protons; therefore, stoichiometric control of base is critical to prevent salt
formation that stalls the reaction.[1]

Reaction Pathway Diagram[1]
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Figure 1: Mechanistic pathway for the alkylation of nucleophiles using 5-(Chloromethyl)-2-
cyclopentyloxypyridine.[1]

Experimental Protocols
Protocol A: N-Alkylation of Azoles (Pyrazoles,
Imidazoles, Triazoles)

Target: Creation of N-substituted azole libraries.[1]
Rationale: Azoles are weak acids (

14-15).[1] Strong bases like
ensure complete deprotonation, maximizing the nucleophilicity of the azole nitrogen.[1]

Materials:
» Heterocycle (e.g., Pyrazole, 1.0 equiv)[1]

» Reagent: 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.1 equiv)[1]
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e Base: Sodium Hydride (60% dispersion, 1.2 equiv) or Cesium Carbonate (2.0 equiv)[1]

Solvent: Anhydrous DMF or DMF/THF (9:1)[1]

Step-by-Step Procedure:

Activation: In a flame-dried flask under Argon, dissolve the azole (1.0 mmol) in anhydrous
DMF (3 mL). Cool to 0°C.

Deprotonation: Add NaH (1.2 mmol) portion-wise. Stir at 0°C for 30 minutes until gas
evolution (

) ceases. The solution should become clear or slightly cloudy.

o Alternative: If functional groups are sensitive to NaH, use
(2.0 equiv) in MeCN at 60°C.[1]

Alkylation: Dissolve 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.1 mmol) in minimal
DMF (1 mL) and add dropwise to the reaction mixture at 0°C.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2—4 hours.
Monitor by LC-MS (Target mass = Azole MW + 211.7 - 36.5).[1]

Quench & Workup: Quench carefully with saturated

(aq). Extract with EtOAc (3x).[1][2][3] Wash organics with water (to remove DMF) and brine.
[1] Dry over

Purification: Flash chromatography (Hexane/EtOAC).

Critical Note: If the azole has multiple nitrogens (e.g., 1,2,4-triazole), regioselectivity issues

may arise.[1] The steric bulk of the cyclopentyloxy group on the electrophile may favor

alkylation at the less sterically hindered nitrogen (remote from substituents).[1]
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Protocol B: N-Alkylation of Secondary Amines
(Piperazines, Piperidines)

Target: Synthesis of tertiary amines for solubility enhancement.[1]

Rationale: Secondary amines are sufficiently nucleophilic without strong activation. Inorganic
bases are used to scavenge the HCI byproduct.

Materials:

e Secondary Amine (e.g., N-Boc-piperazine, 1.0 equiv)[1]

» Reagent: 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.05 equiv)[1]
e Base:

(3.0 equiv) or DIPEA (2.5 equiv)[1]

o Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

Setup: Suspend the amine (1.0 mmol) and

(3.0 mmol) in MeCN (5 mL).

o Addition: Add the chloromethyl pyridine reagent (1.05 mmol) at RT.
o Heating: Heat the mixture to 60°C for 4-6 hours.

o Note: Do not overheat (>80°C) to avoid elimination of the chloride or degradation of the
ether.[1]

» Workup: Filter off the inorganic solids. Concentrate the filtrate.

 Purification: The residue is often pure enough for the next step. If not, purify via amine-
functionalized silica or standard silica with 1%

in the eluent.[1]
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Protocol C: C-Alkylation of Active Methylene
Compounds

Target: Synthesis of chain-extended precursors (e.g., for COX-2 inhibitor analogs).[1]

Rationale: This protocol mimics the synthesis of Etoricoxib intermediates, where a pyridyl
methyl group is attached to a sulfone or nitrile.[1]

Materials:

Nucleophile: Sulfone or Malonate ester (1.0 equiv)[1]

Reagent: 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.0 equiv)[1]

Base: NaH (2.2 equiv for sulfones) or NaOEt (for malonates)[1]

Solvent: DMF or DMSO

Step-by-Step Procedure:

Anion Formation: Dissolve the sulfone/malonate in DMF. Cool to 0°C. Add NaH slowly. Stir
for 45 mins.

Coupling: Add the chloromethyl pyridine reagent dropwise.

Completion: Stir at RT for 12 hours.

Workup: Acidify with dilute HCI to pH 6 (carefully!), extract with DCM.

Troubleshooting & Optimization
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Observation

Root Cause

Corrective Action

Low Yield / SM Recovery

Hydrolysis of chloride

Ensure solvents are
anhydrous.[1] Use molecular

sieves in the reaction.

N- vs O- Alkylation (Amides)

Ambident nucleophile

Use non-polar solvents
(Toluene) to favor N-alkylation;
polar aprotic (DMF) favors O-
alkylation.[1]

Elimination Byproducts

High Temperature / Strong
Base

Lower reaction temperature.
Switch from NaH to

or

Reagent Decomposition

Acid sensitivity of ether

Avoid strong Lewis acids
during workup. The
cyclopentyloxy group is stable

to bases but acid-labile.

Workflow Visualization
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Start: Select Nucleophile

Nucleophile Type?

Azole (Acidic NH) 2° Amine (Basic NH)
o J _____ a4 pemm—————— i ________ A
| UseNaH/DMF | | UseK:COs/MeCN |
| oC->RT | ! Heat to 60°C !
e X_J |.__7 ___________

Workup:

Quench NHaCl / Extract EtOAc

Final Product:

N-(5-(2-cyclopentyloxypyridyl)methyl)-heterocycle

Click to download full resolution via product page

Figure 2: Decision tree for selecting reaction conditions based on heterocycle type.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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